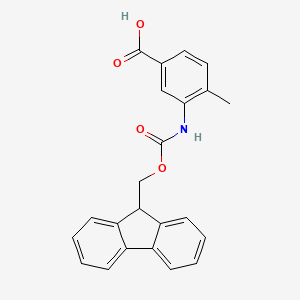

Fmoc-3-amino-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-14-10-11-15(22(25)26)12-21(14)24-23(27)28-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLLXICLNDZTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626574 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072901-59-7 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-3-amino-4-methylbenzoic Acid: A Technical Overview for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-amino-4-methylbenzoic acid is a specialized amino acid derivative crucial for the construction of complex peptides and peptidomimetics. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a valuable building block in solid-phase peptide synthesis (SPPS). The methyl group on the benzoic acid ring provides additional structural constraints and modification opportunities, rendering it a compound of interest in medicinal chemistry and drug discovery. This guide provides a detailed overview of its chemical properties, applications, and relevant experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.40 g/mol | |

| CAS Number | 1072901-59-7 | [1] |

| Physical Form | Solid | |

| InChI Key | MNLLXICLNDZTOF-UHFFFAOYSA-N | |

| Canonical SMILES | Cc1ccc(cc1NC(=O)OCC2c3ccccc3-c4ccccc24)C(O)=O | |

| Storage Class | 13 (Non-Combustible Solids) |

Note: Experimental data such as melting point and solubility for this specific Fmoc-protected derivative are not widely reported. The melting point of the unprotected precursor, 3-Amino-4-methylbenzoic acid, is reported to be in the range of 162-168 °C.[2][3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the amine, which is stable under the acidic conditions used for side-chain deprotection but can be readily removed by a mild base, typically piperidine. This orthogonality is a cornerstone of modern peptide synthesis.[5][6]

The incorporation of this non-canonical amino acid allows for the synthesis of peptides with modified backbones, which can lead to enhanced stability, specific conformations, and novel biological activities. The methylbenzoic acid moiety can influence the electronic and steric properties of the resulting peptide.

Experimental Protocols

Protocol: Coupling of this compound in SPPS

-

Resin Preparation:

-

Begin with a suitable solid support resin (e.g., Rink Amide resin) to which the preceding amino acid has been coupled and its Fmoc group has been removed (a free N-terminal amine).

-

Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF), for 30-60 minutes.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) in DMF.

-

Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1 equivalent relative to the amino acid).[7]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5]

-

-

Coupling Reaction:

-

Drain the solvent from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

-

-

Washing:

-

Drain the reaction mixture from the resin.

-

Wash the resin extensively to remove excess reagents and byproducts. A typical washing sequence is:

-

DMF (3 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)

-

-

-

Confirmation (Optional):

-

Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling.

-

-

Fmoc Deprotection (for subsequent steps):

-

Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group, preparing the peptide for the next coupling cycle.

-

Visualized Workflows

General Workflow for Fmoc-SPPS

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis using an Fmoc-protected amino acid like this compound.

Caption: A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship for Synthesis Planning

This diagram outlines the decision-making process for utilizing a modified amino acid in a peptide sequence.

Caption: Decision workflow for incorporating modified amino acids in peptide synthesis.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 3-Amino-4-methylbenzoic acid | 2458-12-0 | FA00117 [biosynth.com]

- 3. 3-Amino-4-methylbenzoic acid CAS#: 2458-12-0 [m.chemicalbook.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-3-amino-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-3-amino-4-methylbenzoic acid, a key building block in peptide synthesis and drug discovery. The document outlines a detailed synthetic protocol, purification methods, and in-depth characterization, supported by data tables and workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable derivative of 3-amino-4-methylbenzoic acid, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The presence of the methyl group on the benzene ring can influence the conformational properties of the resulting peptides, making this building block of particular interest in the design of peptidomimetics and other therapeutic agents.

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of 3-amino-4-methylbenzoic acid using an Fmoc-reagent, typically Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The following protocol is a standard and reliable method for this transformation.

Experimental Protocol: Fmoc Protection

Materials:

-

3-amino-4-methylbenzoic acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% aqueous sodium carbonate solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extraction: Dilute the mixture with ethyl acetate and wash with 1 M HCl (3 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and suitability for downstream applications. The following table summarizes the key physicochemical properties and expected analytical data.

Physicochemical Properties

| Property | Starting Material: 3-amino-4-methylbenzoic acid | Final Product: this compound |

| Molecular Formula | C₈H₉NO₂ | C₂₃H₁₉NO₄ |

| Molecular Weight | 151.16 g/mol | 373.40 g/mol |

| Appearance | White to light yellow crystalline powder | White to off-white solid |

| Melting Point | 164-168 °C | Estimated: 170-180 °C |

Spectroscopic Data (Estimated)

| Analysis | Expected Results for this compound |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.5 (s, 1H, NH), 7.90-7.30 (m, 8H, Fmoc aromatic protons), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 4.5-4.2 (m, 3H, Fmoc CHCH₂), ~2.2 (s, 3H, Ar-CH₃). |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~167 (C=O, acid), ~156 (C=O, carbamate), ~144, ~141 (Fmoc quaternary carbons), ~140, ~135, ~132, ~130, ~128, ~127.5, ~127, ~125, ~120 (aromatic carbons), ~66 (Fmoc CH₂), ~47 (Fmoc CH), ~17 (Ar-CH₃). |

| Mass Spectrometry (ESI-) | m/z: Calculated for C₂₃H₁₈NO₄⁻ [M-H]⁻: 372.12. Found: Expected around 372.1. |

Characterization Workflow

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This guide provides a foundational protocol for the synthesis and characterization of this compound. The outlined procedures are based on established methods for Fmoc protection of amino acids and offer a reliable starting point for researchers. The provided characterization data, while estimated from analogous compounds, serves as a useful reference for the verification of the synthesized product. Successful synthesis and characterization of this building block will enable its effective use in the development of novel peptides and peptidomimetics for various applications in drug discovery and materials science.

The Strategic Integration of Fmoc-3-amino-4-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-amino-4-methylbenzoic acid is a synthetically versatile building block with significant applications in medicinal chemistry. Its rigid, substituted benzene ring serves as a valuable scaffold for the design of peptidomimetics and small molecule inhibitors. This technical guide provides an in-depth analysis of its role in drug discovery, with a primary focus on its utility as a key precursor in the synthesis of the targeted cancer therapeutic, Nilotinib. This document details the synthetic protocols for the preparation of its precursors, its incorporation into bioactive molecules, and presents quantitative data on the biological activity of the resulting compounds. Furthermore, it offers insights into its application in solid-phase peptide synthesis (SPPS) as a means to introduce conformational constraints and explore structure-activity relationships (SAR).

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a central theme in modern drug discovery. Non-proteinogenic amino acids and rigid molecular scaffolds are increasingly utilized to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low oral bioavailability. This compound, a derivative of aminobenzoic acid, presents a unique combination of a conformationally restricted aromatic core and functional groups amenable to standard peptide coupling and other synthetic transformations.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this molecule particularly suitable for solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into peptide chains.[1] The substituted benzoic acid moiety can act as a rigid spacer, influencing the secondary structure of peptides and enabling the precise orientation of pharmacophoric groups. This guide will explore the synthesis, properties, and, most notably, the applications of this compound in the development of targeted therapies.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its unprotected precursor is essential for its effective use in synthesis.

| Property | This compound | 3-Amino-4-methylbenzoic acid |

| Molecular Formula | C₂₃H₁₉NO₄ | C₈H₉NO₂[2] |

| Molecular Weight | 373.40 g/mol | 151.16 g/mol [2] |

| CAS Number | 1072901-59-7 | 2458-12-0[2] |

| Appearance | Solid | White to off-white crystalline solid |

| Melting Point | Not specified | 162-168 °C[2] |

| Solubility | Soluble in organic solvents like DMF, DCM | Soluble in polar solvents |

Applications in Medicinal Chemistry

The primary and most well-documented application of 3-amino-4-methylbenzoic acid in medicinal chemistry is as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[3][4]

Kinase Inhibition: The Case of Nilotinib

Nilotinib (marketed as Tasigna®) is a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[5] The 3-amino-4-methylbenzoic acid moiety forms the central scaffold of the Nilotinib molecule, linking the pyrimidinyl-aminophenyl group to the trifluoromethyl-imidazolyl-phenyl group.

The potency and selectivity of Nilotinib have been extensively characterized. The following tables summarize its inhibitory activity against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Nilotinib [5][6][7]

| Kinase Target | IC₅₀ (nM) |

| Bcr-Abl (wild-type) | < 30 |

| c-Abl | 15 - 28 |

| KIT (exon 11 mutant) | 26 - 108 |

| PDGFRA | 71 |

| PDGFRB | 57 |

Table 2: Proliferative IC₅₀ Values for Nilotinib in Cancer Cell Lines [5][8]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| K562 | Chronic Myeloid Leukemia | 15 - 30 |

| KU812 | Chronic Myeloid Leukemia | 1.8 |

| Ba/F3 (Bcr-Abl wild-type) | Murine Pro-B | 13 |

| KBM5 | Chronic Myeloid Leukemia | 12 - 480 |

Peptidomimetic Scaffolds

While the use of the unprotected form of 3-amino-4-methylbenzoic acid is well-established, the Fmoc-protected version is designed for incorporation into peptide chains via SPPS. The rigid aromatic ring can serve as a non-natural amino acid to:

-

Induce specific secondary structures: The constrained nature of the benzene ring can force a peptide backbone into a particular conformation, such as a β-turn or a sheet.

-

Serve as a scaffold: The amino and carboxyl groups can be used to append peptide fragments, while the aromatic ring can be further functionalized to interact with biological targets.

-

Enhance metabolic stability: The introduction of a non-natural, aromatic core can increase resistance to proteolytic degradation.

Although specific examples of biologically active peptides synthesized directly with this compound are not prevalent in the readily available literature, its potential as a peptidomimetic scaffold remains a promising area of research.

Experimental Protocols

Synthesis of 3-Amino-4-methylbenzoic Acid

The precursor molecule can be synthesized via the reduction of 3-methyl-4-nitrobenzoic acid.

Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi. Stir the mixture vigorously at room temperature for 8-24 hours.

-

Work-up: Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through Celite to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 3-amino-4-methylbenzoic acid.

Synthesis of this compound

The Fmoc protecting group can be introduced onto the amino group of 3-amino-4-methylbenzoic acid using standard procedures.

Protocol: Fmoc Protection

-

Dissolution: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of THF and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).[1]

-

Reagent Addition: Add Fmoc-succinimide (Fmoc-OSu) (1.05 eq) to the solution.[1]

-

Reaction: Stir the mixture at room temperature for 16-24 hours.

-

Work-up: Dilute the reaction with water and adjust the pH to ~9 with sodium bicarbonate. Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~1 with 1 M HCl.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Incorporation into Peptides via SPPS

This compound can be incorporated into a peptide sequence using a standard solid-phase peptide synthesizer.

Protocol: SPPS Coupling Cycle

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the initial Fmoc deprotection of the resin's free amine.

-

Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.[1]

-

Activation: In a separate vessel, dissolve this compound (3-5 eq), a coupling agent such as HBTU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.[1]

Conclusion

This compound and its unprotected precursor are valuable reagents in medicinal chemistry. The primary significance of 3-amino-4-methylbenzoic acid is demonstrated by its role as a core scaffold in the potent and clinically important kinase inhibitor, Nilotinib. While the direct application of the Fmoc-protected version in the synthesis of novel, biologically active peptides is an area that warrants further exploration, its properties make it a promising building block for creating conformationally constrained peptidomimetics. The synthetic protocols provided herein offer a practical guide for researchers aiming to utilize this versatile molecule in their drug discovery and development efforts. The continued exploration of this and similar rigid scaffolds is likely to yield new therapeutic agents with improved pharmacological profiles.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. 3-Amino-4-methylbenzoic acid | 2458-12-0 | FA00117 [biosynth.com]

- 3. selleckchem.com [selleckchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Nilotinib | AMN107 | Bcr-Abl inhibitor | TargetMol [targetmol.com]

The Strategic Role of Fmoc-3-amino-4-methylbenzoic Acid in Modern Peptide Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of drug discovery is continually evolving, with a significant focus on developing highly specific and potent therapeutic agents. Peptides have emerged as a promising class of drugs due to their high biological activity and specificity. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. To overcome these challenges, medicinal chemists are increasingly turning to the incorporation of unnatural amino acids to create peptidomimetics with enhanced pharmacological properties. Among these, Fmoc-3-amino-4-methylbenzoic acid has garnered attention as a valuable building block for constructing conformationally constrained peptides with improved therapeutic potential. This technical guide provides a comprehensive overview of the role of this compound in peptide drug discovery, detailing its application in solid-phase peptide synthesis, its impact on peptide structure and function, and its utility in targeting challenging biological pathways.

Core Concepts: The Advantage of Unnatural Amino Acids

The introduction of unnatural amino acids like 3-amino-4-methylbenzoic acid into peptide sequences offers several key advantages in drug design.[1][2][3] These modifications can:

-

Induce Conformational Constraints: The rigid aromatic ring of 3-amino-4-methylbenzoic acid restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.[4][5] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

-

Enhance Proteolytic Stability: The non-natural structure of the amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulate Pharmacokinetic Properties: The lipophilicity and aromatic nature of the moiety can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

-

Serve as a Scaffold for Further Functionalization: The aromatic ring provides a platform for introducing additional chemical groups to fine-tune the peptide's biological activity and properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉NO₄ | [6] |

| Molecular Weight | 373.40 g/mol | [6] |

| Appearance | White to purple powder, crystals, or chunks | [7] |

| Melting Point | 164-168 °C | [7] |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP). | [] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Amino-4-methylbenzoic Acid

The incorporation of this compound into a peptide sequence is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] The following protocol provides a general guideline for manual synthesis.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU or HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Experimental Workflow for SPPS

Caption: A generalized workflow for the incorporation of this compound via solid-phase peptide synthesis.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[13][14][15]

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance at 210-230 nm.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

One of the most promising applications of conformationally constrained peptides containing 3-amino-4-methylbenzoic acid is the modulation of protein-protein interactions (PPIs).[16][17][18] PPIs are involved in a vast number of cellular processes, and their dysregulation is implicated in many diseases. The introduction of rigid structural elements, such as the aromatic ring of 3-amino-4-methylbenzoic acid, can help to mimic the secondary structures (e.g., α-helices or β-turns) often found at the interface of interacting proteins.

Logical Relationship for Targeting PPIs

Caption: The incorporation of this compound leads to constrained peptides that can effectively target and modulate protein-protein interactions.

Biological Evaluation of Peptides Containing 3-Amino-4-methylbenzoic Acid

The biological activity of peptides incorporating 3-amino-4-methylbenzoic acid can be assessed using a variety of in vitro assays.

Receptor Binding Assays

These assays are used to determine the affinity of the modified peptide for its target receptor.[19] A common method is a competitive binding assay using a radiolabeled or fluorescently labeled native ligand.

Quantitative Data from a Hypothetical Receptor Binding Assay:

| Compound | Target Receptor | IC₅₀ (nM) |

| Native Peptide | GPCR-X | 150 |

| Peptide with 3-amino-4-methylbenzoic acid | GPCR-X | 25 |

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the interaction between the peptide and its target protein.[1][2] This is particularly useful for assessing the binding to secreted or cell-surface proteins.

Cell-Based Signaling Assays

To determine the functional consequence of receptor binding, cell-based assays are employed. For G protein-coupled receptors (GPCRs), this could involve measuring changes in intracellular second messengers like cAMP or calcium.

Signaling Pathway Diagram for a Hypothetical GPCR

Caption: A simplified signaling pathway for a G protein-coupled receptor activated by a peptide containing 3-amino-4-methylbenzoic acid.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists for the design and synthesis of next-generation peptide therapeutics. Its ability to impart conformational rigidity and enhance metabolic stability addresses key limitations of native peptides. By enabling the creation of peptidomimetics that can effectively target challenging disease pathways, such as protein-protein interactions, this unnatural amino acid is playing a crucial role in advancing the field of peptide drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in the development of novel and effective peptide-based drugs.

References

- 1. Constrained Peptides in Drug Discovery and Development [jstage.jst.go.jp]

- 2. scispace.com [scispace.com]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 7. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. almacgroup.com [almacgroup.com]

- 12. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. Stabilized cyclic peptides as modulators of protein–protein interactions: promising strategies and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Peptides and Peptide Analogs to Inhibit Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Fmoc-3-amino-4-methylbenzoic Acid for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-amino-4-methylbenzoic acid is a non-canonical aromatic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its rigid, substituted benzene ring structure allows for the introduction of conformational constraints within a peptide backbone. This can be instrumental in studying structure-activity relationships (SAR), enhancing metabolic stability, and designing peptidomimetics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the properties of this compound and detailed protocols for its incorporation into peptide chains using standard Fmoc-SPPS chemistry.

Core Principles of Fmoc-SPPS

Fmoc solid-phase peptide synthesis is a cyclical process that enables the stepwise assembly of a peptide chain on an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus. The core of this methodology is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. This orthogonal protection strategy permits the selective removal of the N-terminal protecting group under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the amino acid side chains.

The synthesis cycle comprises three primary stages:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Thorough rinsing of the resin to eliminate the deprotection reagent and the cleaved Fmoc byproducts.

-

Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.

This cycle is iterated until the desired peptide sequence is synthesized. The final step involves the cleavage of the peptide from the resin and the concurrent removal of any permanent side-chain protecting groups with a strong acid cocktail.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.40 g/mol | [1] |

| Appearance | Solid | [1] |

| Functional Group | Fmoc | [1] |

| Storage Class | 13 - Non Combustible Solids | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS. These protocols are based on standard and well-established procedures in the field.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For peptide amides, a Rink Amide resin is commonly employed.

Protocol:

-

Place the desired amount of Rink Amide resin in a fritted reaction vessel.

-

Add a sufficient volume of DMF to completely cover the resin.

-

Allow the resin to swell for a minimum of 30 minutes at room temperature, with gentle agitation.

-

After swelling, drain the DMF by filtration.

-

Wash the resin three times with DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

-

To the swollen and washed resin, add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.

Coupling of this compound

The following are protocols for the coupling of this compound using common activating agents. The choice of coupling agent can be critical, especially for sterically hindered or unusual amino acids.

a) HBTU/DIPEA Activation

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

HBTU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF

Protocol:

-

In a separate vial, dissolve this compound and HBTU in DMF.

-

Add DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

b) HATU/DIPEA Activation

Reagents:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

DMF

Protocol:

-

In a separate vial, dissolve this compound and HATU in DMF.

-

Add DIPEA to the amino acid solution for activation.

-

Immediately transfer the activated solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling progress using the Kaiser test.

-

Upon completion, drain the reaction mixture and wash the resin extensively with DMF.

c) DIC/HOBt Activation

Reagents:

-

This compound (2-5 equivalents relative to resin loading)

-

HOBt (2-5 equivalents)

-

DIC (2-5 equivalents)

-

DMF

Protocol:

-

In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.

-

Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected and swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Use the Kaiser test to confirm the completion of the coupling reaction.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF.

Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing any side-chain protecting groups.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Cleavage Cocktail (General Purpose): TFA/TIS/Water (95:2.5:2.5 v/v/v)

Protocol:

-

Wash the fully synthesized peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Visualizing the Workflow and Chemical Structures

To better illustrate the processes described, the following diagrams outline the chemical structure of this compound and the general workflow of Fmoc-SPPS.

Caption: Chemical structure of this compound.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Potential Side Reactions and Special Considerations

The incorporation of aromatic amino acids can sometimes present challenges in SPPS. While specific data for this compound is not extensively published, general considerations for similar structures include:

-

Steric Hindrance: The bulky nature of the substituted aromatic ring may lead to slower coupling kinetics. It is crucial to ensure complete coupling by using a sufficient excess of reagents and allowing for adequate reaction times. Monitoring the reaction with a Kaiser test is highly recommended.

-

Aggregation: Peptides containing multiple aromatic or hydrophobic residues can be prone to aggregation on the solid support, which can hinder reagent accessibility and lead to incomplete reactions. The use of aggregation-disrupting additives or synthesis at elevated temperatures may be beneficial in such cases.

-

Aspartimide Formation: Although not directly related to the target amino acid, if aspartic acid is present elsewhere in the sequence, the repetitive piperidine treatment for Fmoc deprotection can lead to the formation of a succinimide ring, which can result in side products.

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is more prevalent with certain amino acid sequences.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce structural rigidity and novel functionality into synthetic peptides. By following the detailed protocols outlined in this guide and giving careful consideration to the potential challenges associated with sterically demanding building blocks, researchers can successfully incorporate this non-canonical amino acid into their target sequences. The use of robust activation methods and diligent monitoring of reaction completion are key to achieving high-purity peptides for downstream applications in research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide to the Fmoc Protecting Group in 3-Amino-4-Methylbenzoic Acid

This guide provides a comprehensive overview of the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with 3-amino-4-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual aids to facilitate a thorough understanding of the core concepts.

Core Principles of Fmoc Protection

The Fmoc group is a base-labile amine protecting group widely employed in organic synthesis, particularly in peptide chemistry.[1] Its popularity stems from its stability under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2] The protection of the amino group in 3-amino-4-methylbenzoic acid with Fmoc is crucial to prevent unwanted side reactions during subsequent chemical transformations.

The introduction of the Fmoc group is typically achieved by reacting the amine with an activated Fmoc derivative, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), under basic conditions.[1][2] Deprotection is readily accomplished by treatment with a mild base, most commonly a solution of piperidine in an organic solvent.[1][3]

Physicochemical and Analytical Data

Table 1: Physicochemical Properties

| Property | 3-Amino-4-methylbenzoic acid | Fmoc-3-amino-4-methylbenzoic acid |

| Molecular Formula | C₈H₉NO₂ | C₂₃H₁₉NO₄[4] |

| Molecular Weight | 151.16 g/mol [5] | 373.40 g/mol [4] |

| Appearance | White to purple powder, crystals, or chunks[5] | Expected to be a solid[4] |

| Melting Point | 164-168 °C[5] | Not available |

| CAS Number | 2458-12-0[5] | Not available |

Table 2: Representative Analytical Data (Based on Structurally Similar Compounds)

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons from the benzoic acid and fluorenyl groups, a singlet for the methyl group, and characteristic peaks for the CH and CH₂ groups of the Fmoc moiety. The NH proton will also be present.[6][7] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, as well as aromatic carbons from both ring systems and the aliphatic carbons of the Fmoc group and the methyl group.[6][7] |

| Mass Spectrometry (ESI) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the calculated molecular weight.[6][7] |

| HPLC | A single major peak on a reverse-phase column, with retention time dependent on the specific conditions. |

Experimental Protocols

The following are detailed, representative methodologies for the Fmoc protection of 3-amino-4-methylbenzoic acid and the subsequent deprotection. These protocols are based on well-established general procedures for the Fmoc protection of amino acids.

Protocol 1: Fmoc Protection of 3-Amino-4-methylbenzoic acid using Fmoc-Cl

This protocol is adapted from standard Schotten-Baumann conditions for Fmoc protection.[2]

Reagents and Materials:

-

3-Amino-4-methylbenzoic acid

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane to the stirred amino acid solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Fmoc-Cl and byproducts.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Fmoc Deprotection

This is a standard protocol for the removal of the Fmoc group.[1][3]

Reagents and Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Fmoc-protected amino acid in a 20% (v/v) solution of piperidine in DMF.

-

Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

-

The resulting residue, containing the deprotected 3-amino-4-methylbenzoic acid and the piperidine-fulvene adduct, can be further purified as needed for subsequent reactions. This may involve trituration with a non-polar solvent like diethyl ether to precipitate the product, followed by filtration.

-

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the processes involved, the following diagrams illustrate the reaction pathway, a typical experimental workflow, and a logical guide for troubleshooting.

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fmoc-3-amino-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of Fmoc-3-amino-4-methylbenzoic acid, a key building block in peptide synthesis and drug development. Due to the limited availability of specific experimental data for this compound in public databases, this guide presents a predictive analysis based on the known spectroscopic data of its constituent parts: the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the 3-amino-4-methylbenzoic acid core. This information is intended to serve as a reference for researchers in the process of synthesizing and characterizing this molecule.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic analyses of this compound. These predictions are derived from the analysis of similar compounds and the fundamental principles of each spectroscopic technique.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Amine (-NH) |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.6 - 7.7 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.2 - 7.4 | Multiplet | 4H | Aromatic (Fmoc) |

| ~7.0 - 7.5 | Multiplet | 3H | Aromatic (benzoic acid) |

| ~4.2 - 4.5 | Multiplet | 3H | Fmoc (-CH-CH₂-) |

| ~2.2 - 2.4 | Singlet | 3H | Methyl (-CH₃) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carboxylic acid (-COOH) |

| ~156 | Carbonyl (Fmoc, -O-(C=O)-) |

| ~144 | Aromatic (Fmoc, quaternary) |

| ~141 | Aromatic (Fmoc, quaternary) |

| ~120 - 140 | Aromatic (benzoic acid) |

| ~128 | Aromatic (Fmoc) |

| ~127 | Aromatic (Fmoc) |

| ~125 | Aromatic (Fmoc) |

| ~120 | Aromatic (Fmoc) |

| ~66 | Fmoc (-CH₂) |

| ~47 | Fmoc (-CH) |

| ~17 | Methyl (-CH₃) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amine) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (Fmoc, urethane) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1520 | Strong | N-H bend (amine) |

| ~1250 | Strong | C-O stretch (carboxylic acid/Fmoc) |

| ~740, ~760 | Strong | C-H bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| [M+H]⁺ (ESI⁺) | 374.13 m/z |

| [M-H]⁻ (ESI⁻) | 372.12 m/z |

| [M+Na]⁺ (ESI⁺) | 396.11 m/z |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional proton spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and assign the peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas Pressure: 1-2 bar

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Data Processing:

-

Analyze the resulting mass spectra to identify the molecular ion peaks (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺).

-

Compare the observed m/z values with the calculated exact mass to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Unraveling the Chemical Identity of Fmoc-Amino-Benzoic Acid Derivatives

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development focused on the chemical properties of Fmoc-protected amino-methylbenzoic acid derivatives. A critical ambiguity exists in the nomenclature of commercially available compounds, leading to potential confusion between "Fmoc-3-amino-4-methylbenzoic acid" and "Fmoc-3-amino-4-(methylamino)benzoic acid." This document elucidates the distinct properties of each compound, providing clear, tabulated data for easy reference.

This compound

This compound is a derivative of 3-amino-4-methylbenzoic acid, where the amino group at the 3-position is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Chemical Data Summary:

| Property | Value | Source |

| CAS Number | 1072901-59-7 | [1] |

| Molecular Weight | 373.40 g/mol | [2] |

| Molecular Formula | C₂₃H₁₉NO₄ | [2] |

| Synonyms | N/A | |

| Form | Solid | [2] |

Fmoc-3-amino-4-(methylamino)benzoic acid

This derivative is distinguished by the presence of a methylamino group at the 4-position of the benzoic acid ring. The amino group at the 3-position is protected by an Fmoc group. This compound is also referred to by the synonym Fmoc-MeDbz-OH or as a Dawson Linker.[3]

Chemical Data Summary:

| Property | Value | Source |

| CAS Number | 1788861-35-7 | [3][4] |

| Molecular Weight | 388.4 g/mol | [3] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [3][4] |

| Synonyms | Fmoc-MeDbz-OH, Dawson Linker | [3] |

| Appearance | Off-white crystalline powder | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

Experimental Protocols and Signaling Pathways

Further in-depth literature review is required to provide detailed experimental protocols and to delineate any associated signaling pathways for these specific compounds. Such information is critical for their application in peptide synthesis and drug discovery and will be the subject of a forthcoming, expanded whitepaper.

Logical Relationship of Compound Derivatives

The following diagram illustrates the structural relationship between the parent compound and its Fmoc-protected derivatives.

Caption: Synthetic relationship of Fmoc-protected amino-methylbenzoic acids.

References

Commercial Sourcing and Application of Fmoc-3-amino-4-methylbenzoic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic sourcing of specialized reagents is a critical step in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability and application of Fmoc-3-amino-4-methylbenzoic acid (CAS No. 1072901-59-7), a key building block in peptide synthesis and medicinal chemistry.

Commercial Availability

This compound is a specialized chemical available for research purposes from a select number of commercial suppliers. While a comprehensive price list is not readily published and often requires a direct quote, the following vendors have been identified as potential sources. Researchers are advised to contact these companies directly to inquire about purity, available quantities, and current pricing.

| Supplier | Website | CAS Number | Notes |

| LabSolutions | --INVALID-LINK-- | 1072901-59-7 | Listed as a product.[1] |

| Seed Chem | --INVALID-LINK-- | 1072901-59-7 | Appears to be a potential supplier. |

It is important to note that some suppliers may list a similar-sounding but structurally distinct compound, 3-(Fmoc-amino)-4-(methylamino)benzoic acid (CAS No. 1788861-35-7). Due diligence in verifying the CAS number is crucial to ensure the procurement of the correct reagent for your research needs. Previously, this compound was available through Sigma-Aldrich, but it has since been discontinued.[2]

Synthesis and Application in Research

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides a base-labile handle for the temporary protection of the amino group, allowing for the sequential addition of amino acids to a growing peptide chain. The methylbenzoic acid moiety can be incorporated into peptide sequences to introduce conformational constraints, act as a linker, or serve as a scaffold for further chemical modifications.

Experimental Protocols

1. Synthesis of this compound:

A general and widely used method for the Fmoc protection of amines can be adapted for the synthesis of the title compound from its precursor, 3-amino-4-methylbenzoic acid.

Materials:

-

3-amino-4-methylbenzoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane and water, or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

2. Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS):

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine solution in DMF (e.g., 20%) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, dissolve this compound, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for a sufficient time to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

-

This cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

Workflow and Logical Relationships

The process of utilizing this compound in a research setting, from initial sourcing to its final application, can be visualized as a structured workflow.

References

Methodological & Application

Application Notes and Protocols for the Fmoc Deprotection of 3-Amino-4-Methylbenzoic Acid with Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic conditions and its lability to bases.[1][2] The removal of the Fmoc group, a critical step for the sequential addition of amino acids, is typically achieved through treatment with a secondary amine, most commonly piperidine.[3][4] This process proceeds via a β-elimination mechanism, liberating the free amine and generating a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by excess piperidine to form a stable adduct.[5][6]

This application note provides a detailed protocol for the Fmoc deprotection of 3-amino-4-methylbenzoic acid, a substituted aromatic amino acid that can be incorporated into peptide chains or used as a building block in the synthesis of various small molecules. While the general principles of Fmoc deprotection are well-established, specific substrates may require optimization of reaction conditions. The protocols outlined herein are based on standard procedures for Fmoc-protected amino acids and provide a robust starting point for researchers.[7][8]

Reaction Mechanism

The deprotection of Fmoc-3-amino-4-methylbenzoic acid with piperidine follows a two-step mechanism:

-

Proton Abstraction: Piperidine acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl group.[3]

-

β-Elimination: This abstraction initiates an E1cB elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free amine of 3-amino-4-methylbenzoic acid and carbon dioxide.[3][9]

-

DBF Adduct Formation: The highly reactive DBF is trapped by a second molecule of piperidine to form a stable UV-active adduct, which prevents the DBF from undergoing side reactions with the newly deprotected amine.[3][5]

Data Presentation

The efficiency of Fmoc deprotection can be influenced by several factors, including piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions used for Fmoc deprotection in solid-phase peptide synthesis, which can be adapted for the deprotection of this compound.

| Parameter | Typical Range | Recommended Starting Condition | Notes |

| Piperidine Concentration | 5-50% (v/v) in DMF | 20% (v/v) in DMF | Higher concentrations can lead to faster deprotection but may increase the risk of side reactions.[4][9][10] |

| Reaction Time | 1-30 minutes | 2 x 10 minutes | Two shorter treatments are often more effective than a single long one for ensuring complete deprotection.[7] |

| Temperature | Room Temperature | Room Temperature | Elevated temperatures are generally not required and may promote side reactions.[11] |

| Solvent | DMF, NMP | DMF | N,N-Dimethylformamide (DMF) is the most common solvent due to its ability to swell the resin in SPPS and solubilize reagents.[1][9] |

Experimental Protocols

The following protocols describe the deprotection of this compound, both when attached to a solid support (e.g., in SPPS) and in solution phase.

Protocol 1: Fmoc Deprotection of Resin-Bound 3-Amino-4-Methylbenzoic Acid

This protocol is applicable for the deprotection of this compound attached to a solid support (resin) during solid-phase peptide synthesis.

Materials:

-

Fmoc-3-amino-4-methylbenzoyl-resin

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbler for agitation

Procedure:

-

Resin Swelling: Swell the Fmoc-3-amino-4-methylbenzoyl-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.[3]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitation: Agitate the mixture at room temperature for 10 minutes.

-

Draining: Drain the deprotection solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 10 minutes to ensure complete removal of the Fmoc group.[11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

-

The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Collected filtrate from the deprotection steps

-

20% (v/v) piperidine in DMF solution (for blank)

Procedure:

-

Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3][11]

-

Use the 20% piperidine in DMF solution as a blank to zero the instrument.

-

Collect the filtrate from the first and second deprotection steps.

-

Dilute an aliquot of the collected filtrate with a known volume of 20% piperidine in DMF if the absorbance is too high.

-

Measure the absorbance of the (diluted) filtrate at 301 nm. A high absorbance indicates the successful cleavage of the Fmoc group.

-

A second deprotection step should result in a significantly lower absorbance, indicating that the majority of the Fmoc group was removed in the first step.

Protocol 3: Fmoc Deprotection of 3-Amino-4-Methylbenzoic Acid in Solution

This protocol is for the deprotection of this compound in the solution phase.

Materials:

-

This compound

-

Piperidine

-

Acetonitrile or another suitable organic solvent

-

Round-bottom flask

-

Stirring apparatus

-

Silica gel for flash chromatography

Procedure:

-

Dissolution: Dissolve this compound in a suitable solvent such as acetonitrile in a round-bottom flask.

-

Addition of Piperidine: Add an excess of piperidine (e.g., 3 equivalents) to the solution while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]

-

Work-up: Once the reaction is complete, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over sodium sulfate, and filter. Evaporate the solvent under reduced pressure. Purify the crude product by silica gel flash chromatography to isolate the 3-amino-4-methylbenzoic acid.[12]

Visualizations

Caption: Experimental workflow for Fmoc deprotection of resin-bound 3-amino-4-methylbenzoic acid.

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. genscript.com [genscript.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Amino-4-Methylbenzoic Acid from Wang Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Wang resin is a cornerstone of peptide and peptidomimetic drug discovery. The final cleavage of the synthesized peptide from the resin is a critical step that dictates the overall yield and purity of the crude product. This document provides detailed application notes and protocols for the acidolytic cleavage of peptides from Wang resin, with a focus on peptides incorporating the non-canonical amino acid, 3-amino-4-methylbenzoic acid. While standard cleavage protocols are generally robust, the presence of modified amino acids may necessitate careful optimization of cleavage conditions. The following sections offer a comprehensive guide to performing this cleavage, including recommended reagents, detailed protocols, and troubleshooting advice.

Data Presentation: Cleavage Cocktails for Wang Resin

The selection of the appropriate cleavage cocktail is paramount for successful peptide cleavage and is dependent on the peptide sequence, particularly the presence of sensitive amino acid residues. The following table summarizes common trifluoroacetic acid (TFA)-based cleavage cocktails for cleaving peptides from Wang resin.

| Cleavage Cocktail (Reagent) | Composition (v/v) | Key Applications & Remarks |

| Standard TFA | 95% TFA, 5% Water | For simple peptides lacking sensitive residues. |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A versatile cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1] |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | An "odorless" alternative to cocktails containing EDT and thioanisole, particularly effective for scavenging trityl-based protecting groups.[1] |

| TFA/TIS/Water | 95% TFA, 2.5% Water, 2.5% TIS | A common general-purpose cleavage cocktail.[2] |

| TFA/EDT/TIS/Water | 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Recommended for peptides containing cysteine residues.[3] |

Note: For peptides containing 3-amino-4-methylbenzoic acid, a standard TFA-based cocktail such as TFA/TIS/Water is a recommended starting point. However, a small-scale trial cleavage is highly advised to determine the optimal conditions and assess for any unexpected side reactions.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides from Wang Resin using TFA/TIS/Water

This protocol describes a general procedure for the cleavage of a peptide from Wang resin.

Materials:

-

Peptide-bound Wang resin

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes (50 mL)

-

Sintered glass funnel

-

Round-bottom flask

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Transfer the peptide-bound Wang resin (typically 100-200 mg) to a reaction vessel (e.g., a fritted syringe or a round-bottom flask).

-

Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL) to remove any residual solvents from synthesis and to shrink the resin beads.[4]